Lysosomal Alpha-Glucosidase (GAA) Inhibition: A Novel Target Profile vs. Classical Xanthines
This compound exhibits a novel target engagement profile by potently inhibiting human lysosomal alpha-glucosidase (GAA), a target not addressed by common 1,3-dimethylxanthines. The compound's observed potency of 177.8 nM represents a distinct enzyme inhibition activity [1]. This contrasts with theophylline and 8-bromotheophylline, which are primarily known for their adenosine receptor antagonism and phosphodiesterase inhibition, with no reported activity against GAA [2].
| Evidence Dimension | Potency (Human Lysosomal alpha-glucosidase inhibition) |
|---|---|
| Target Compound Data | 177.8 nM (Potency) |
| Comparator Or Baseline | Theophylline or 8-Bromotheophylline: No reported activity against GAA |
| Quantified Difference | Qualitative selectivity shift (from adenosine/PDE to GAA) |
| Conditions | PUBCHEM_BIOASSAY: qHTS Assay for Inhibitors of Human alpha-Glucosidase From Spleen Homogenate |
Why This Matters
This unique target engagement profile could make the compound a valuable starting point for programs targeting GAA, offering a completely distinct pharmacological mechanism from standard xanthine derivatives.
- [1] ChEMBL API, Activity Data for CHEMBL1380499 against Lysosomal alpha-glucosidase. Activity ID: 4400737, pchembl_value: 6.75. View Source
- [2] P. A. Borea, S. Gessi, S. Merighi, F. Vincenzi, K. Varani, 'Pharmacology of Adenosine Receptors: The State of the Art,' Physiological Reviews, 2018. (Provides background on adenosine receptor affinity for 8-bromo-xanthines). View Source
